molecular formula C10H23IO2Si B2958423 Tert-butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane CAS No. 127895-64-1

Tert-butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane

Cat. No.: B2958423
CAS No.: 127895-64-1
M. Wt: 330.281
InChI Key: CBIINKLUPVPXDF-UHFFFAOYSA-N
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Description

Tert-butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane (CAS: 101166-65-8) is a silane-based compound with the molecular formula C₈H₁₉IOSi and a molecular weight of 286.23 g/mol . Its structure features a tert-butyl-dimethylsilane core linked to a 2-(2-iodoethoxy)ethoxy chain. This compound is widely utilized in organic synthesis as a protecting group for alcohols or as an alkylating agent due to the reactivity of the iodine atom in nucleophilic substitution reactions . Its stability under basic conditions and compatibility with various reaction media (e.g., DMF, THF) make it valuable in pharmaceutical and materials science applications .

Properties

IUPAC Name

tert-butyl-[2-(2-iodoethoxy)ethoxy]-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23IO2Si/c1-10(2,3)14(4,5)13-9-8-12-7-6-11/h6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIINKLUPVPXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCOCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23IO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127895-64-1
Record name tert-butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silanol with 2-(2-iodoethoxy)ethanol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and lithium aluminum hydride. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used. These reactions are usually performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Scientific Research Applications

Tert-butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various silane derivatives.

    Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals, such as surfactants, lubricants, and adhesives.

Mechanism of Action

The mechanism of action of tert-butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane involves its reactivity towards various nucleophiles and electrophiles. The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. It can also participate in oxidation and reduction reactions, leading to the formation of various silane derivatives. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related silane derivatives, highlighting variations in substituents and their implications:

Compound Name Substituent (X) Molecular Formula Molecular Weight (g/mol) Key Applications
Tert-butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane Iodine (I) C₈H₁₉IOSi 286.23 Alkylation, coupling reactions
2-(2-Bromoethoxy)ethoxydimethylsilane Bromine (Br) C₈H₁₉BrOSi ~241.2 Epothilone synthesis
Tert-butyl(3-chloropropoxy)dimethylsilane Chlorine (Cl) C₉H₂₁ClOSi 216.8 Intermediate in peptide chemistry
2-((tert-Butyldimethylsilyl)oxy)ethanamine Amine (-NH₂) C₈H₂₁NOSi 191.3 Protecting group for amines

Reactivity and Reaction Efficiency

  • Nucleophilic Substitution :

    • The iodo derivative exhibits superior reactivity in SN2 reactions due to iodine's high polarizability and weak C-I bond strength, enabling efficient alkylation at mild temperatures (e.g., 45°C in DMF) .
    • In contrast, the bromo analogue requires harsher conditions (e.g., 70°C with K₂CO₃) for comparable yields .
    • The chloro variant is less reactive, often necessitating catalysts or prolonged reaction times .
  • Stability :

    • The tert-butyl-dimethylsilane group provides steric protection, enhancing stability under basic and acidic conditions. However, the iodo substituent may render the compound light-sensitive, requiring storage in amber vials .
    • Bromo and chloro derivatives are more stable but generate toxic byproducts (e.g., HBr, HCl) during hydrolysis .

Physical Properties and Purification

  • Purification : The iodo compound's higher molecular weight necessitates optimized chromatographic conditions (e.g., silica gel columns with ethyl acetate/hexane gradients) .

Biological Activity

Tert-butyl[2-(2-iodoethoxy)ethoxy]dimethylsilane (CAS No. 101166-65-8) is an organosilicon compound with a molecular formula of C₈H₁₉IOSi and a molecular weight of approximately 286.23 g/mol. This compound has garnered attention in the field of organic synthesis and medicinal chemistry due to its unique structural features, which may impart distinct biological activities.

Structural Characteristics

The compound features:

  • Tert-butyl group : Known for enhancing the stability and lipophilicity of compounds.
  • Iodoethoxy moiety : The presence of iodine can influence biological interactions and reactivity, making it a candidate for various applications in medicinal chemistry.
  • Dimethylsilane groups : Provide additional stability and modify the compound's interaction with biological systems.

Potential Biological Activities

Research indicates that this compound may exhibit several biological activities, particularly in the following areas:

  • Antimicrobial Activity : The iodine atom is known to exhibit antimicrobial properties, which may extend to this compound. Studies on related compounds suggest potential efficacy against various pathogens.
  • Anticancer Properties : Compounds containing silane groups have been explored for their anticancer potential. The structural similarity to known anticancer agents suggests that this compound could be evaluated for similar activities.
  • Reactivity in Biological Systems : The unique structure allows for potential interactions with biomolecules, which could lead to novel therapeutic applications.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of tert-butanol with 2-iodoethanol, followed by esterification processes. The compound has been utilized as a reagent in various organic synthesis applications, demonstrating versatility in generating complex organic molecules .

Case Studies

  • Antimicrobial Studies : A study focusing on similar iodinated compounds showed promising results against Mycobacterium tuberculosis, indicating that modifications in the ether linker could enhance biological potency .
  • In Vivo Efficacy : Research on related compounds demonstrated significant reductions in colony-forming units (CFUs) in mouse models of infection, suggesting that structural modifications like those found in this compound might yield improved efficacy .

Data Table

PropertyValue
Molecular FormulaC₈H₁₉IOSi
Molecular Weight286.23 g/mol
CAS Number101166-65-8
Physical StatePale yellow liquid
FlammabilityYes
ToxicityHarmful if swallowed; irritant

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